(-)-4-tert-Butyl-2,6-bis[(4S,5S)-4,5-tetramethylene-1-(2,4,6-trimethylbenzenesulfonyl)imidazolin-2-yl]phenol
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Overview
Description
(-)-4-tert-Butyl-2,6-bis[(4S,5S)-4,5-tetramethylene-1-(2,4,6-trimethylbenzenesulfonyl)imidazolin-2-yl]phenol is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of imidazoline rings and a phenolic group, which contribute to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-4-tert-Butyl-2,6-bis[(4S,5S)-4,5-tetramethylene-1-(2,4,6-trimethylbenzenesulfonyl)imidazolin-2-yl]phenol typically involves the reaction of aldehydes with ethylenediamine in the presence of tert-butyl hypochlorite. This method allows for the efficient preparation of imidazoline derivatives, which are then further reacted with phenolic compounds to form the final product . The reaction conditions often include mild temperatures and the use of environmentally friendly oxidants such as hydrogen peroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(-)-4-tert-Butyl-2,6-bis[(4S,5S)-4,5-tetramethylene-1-(2,4,6-trimethylbenzenesulfonyl)imidazolin-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imidazoline rings can be reduced to form imidazolidines.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the phenolic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild conditions to preserve the integrity of the imidazoline rings and the phenolic group.
Major Products
The major products formed from these reactions include quinones, imidazolidines, and substituted phenolic derivatives, which can be further utilized in various applications.
Scientific Research Applications
Chemistry
In chemistry, (-)-4-tert-Butyl-2,6-bis[(4S,5S)-4,5-tetramethylene-1-(2,4,6-trimethylbenzenesulfonyl)imidazolin-2-yl]phenol is used as a chiral ligand in asymmetric catalysis. Its unique structure allows it to form stable complexes with transition metals, facilitating enantioselective reactions .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The imidazoline rings can interact with active sites of enzymes, modulating their activity and providing insights into enzyme mechanisms .
Medicine
In medicine, the compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes and receptors. Its ability to form stable complexes with biological molecules makes it a promising candidate for drug design .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (-)-4-tert-Butyl-2,6-bis[(4S,5S)-4,5-tetramethylene-1-(2,4,6-trimethylbenzenesulfonyl)imidazolin-2-yl]phenol involves its interaction with molecular targets such as enzymes and receptors. The imidazoline rings can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2,4-di-tert-butyl-6-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol
- 2,6-bis(imidazolin-2-yl)pyridine
Uniqueness
What sets (-)-4-tert-Butyl-2,6-bis[(4S,5S)-4,5-tetramethylene-1-(2,4,6-trimethylbenzenesulfonyl)imidazolin-2-yl]phenol apart is its unique combination of imidazoline rings and a phenolic group, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
4-tert-butyl-2,6-bis[1-(2,4,6-trimethylphenyl)sulfonyl-3a,4,5,6,7,7a-hexahydrobenzimidazol-2-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H54N4O5S2/c1-24-18-26(3)38(27(4)19-24)52(48,49)45-35-16-12-10-14-33(35)43-40(45)31-22-30(42(7,8)9)23-32(37(31)47)41-44-34-15-11-13-17-36(34)46(41)53(50,51)39-28(5)20-25(2)21-29(39)6/h18-23,33-36,47H,10-17H2,1-9H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCBOQYGQGLYIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C3CCCCC3N=C2C4=CC(=CC(=C4O)C5=NC6CCCCC6N5S(=O)(=O)C7=C(C=C(C=C7C)C)C)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H54N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
759.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2102316-91-4 |
Source
|
Record name | (-)-4-tert-Butyl-2,6-bis[(4S,5S)-4,5-tetramethylene-1-(2,4,6-trimethylbenzenesulfonyl)imidazolin-2-yl]phenol (contains 5% Dichloromethane at maximum) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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